5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine
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Overview
Description
5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions are often preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indazol-3-amine
- 6-Bromo-1-methyl-1H-indazol-3-amine
- 5-Bromo-6-methyl-1H-indazole
Uniqueness
5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
DSGAYDROLRVHQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)N)Br)OC |
Origin of Product |
United States |
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